molecular formula C13H15BrO B14208629 2-(2-Bromophenyl)cycloheptan-1-one CAS No. 823787-23-1

2-(2-Bromophenyl)cycloheptan-1-one

Cat. No.: B14208629
CAS No.: 823787-23-1
M. Wt: 267.16 g/mol
InChI Key: WLTNZVINUCENTB-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)cycloheptan-1-one is an organic compound with the molecular formula C₁₃H₁₅BrO It is a derivative of cycloheptanone, where a bromophenyl group is attached to the second carbon of the cycloheptanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)cycloheptan-1-one typically involves the reaction of 2-bromoiodobenzene with cycloheptanone. The reaction is carried out under specific conditions to ensure the formation of the desired product. For instance, the reaction may be catalyzed by palladium and carried out in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromophenyl)cycloheptan-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation Reactions: Products may include carboxylic acids or ketones.

    Reduction Reactions: Products may include alcohols or alkanes.

Scientific Research Applications

2-(2-Bromophenyl)cycloheptan-1-one has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)cycloheptan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Cycloheptanone: The parent compound without the bromophenyl group.

    2-Phenylcycloheptan-1-one: A similar compound where the bromine atom is replaced by a hydrogen atom.

    2-(4-Bromophenyl)cycloheptan-1-one: A positional isomer with the bromine atom on the fourth carbon of the phenyl ring.

Uniqueness: 2-(2-Bromophenyl)cycloheptan-1-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

823787-23-1

Molecular Formula

C13H15BrO

Molecular Weight

267.16 g/mol

IUPAC Name

2-(2-bromophenyl)cycloheptan-1-one

InChI

InChI=1S/C13H15BrO/c14-12-8-5-4-6-10(12)11-7-2-1-3-9-13(11)15/h4-6,8,11H,1-3,7,9H2

InChI Key

WLTNZVINUCENTB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(=O)CC1)C2=CC=CC=C2Br

Origin of Product

United States

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